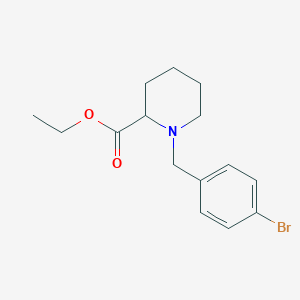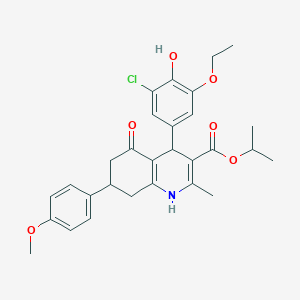![molecular formula C19H20N2O3 B4921280 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)
2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide, also known as MPBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been shown to possess anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. In agriculture, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been shown to increase plant growth and yield. In material science, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been used as a precursor for the synthesis of metal nanoparticles.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. It may also induce cell death in cancer cells by activating apoptosis pathways.
Biochemical and Physiological Effects:
2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been found to increase the activity of certain antioxidant enzymes, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It also possesses a wide range of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, like any other chemical compound, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has its limitations. One limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments. Additionally, its effects may vary depending on the concentration used, which may require careful optimization of experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential applications in medicine and other fields. Another direction is to explore its potential as a precursor for the synthesis of metal nanoparticles with specific properties. Additionally, more studies are needed to determine the optimal concentration and conditions for its use in various experiments. Overall, 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has great potential for use in various fields, and further research is needed to fully understand its properties and applications.
Métodos De Síntesis
The synthesis of 2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide involves the reaction between 2-hydroxyacetophenone and 2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using recrystallization techniques.
Propiedades
IUPAC Name |
2-methoxy-N-[(Z)-[2-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-19(22)21-20-14-17-11-5-6-12-18(17)24-13-7-10-16-8-3-2-4-9-16/h2-12,14H,13,15H2,1H3,(H,21,22)/b10-7+,20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLALRPBYHIRDLO-VSYZJNMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NN=CC1=CC=CC=C1OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N/N=C\C1=CC=CC=C1OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)

![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)



![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)
![5-{5-chloro-2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921308.png)
